B-(8-Phenyl-1-dibenzofuranyl)boronic acid
Description
Evolution of Organoboron Chemistry and its Significance in Synthetic Methodologies
The field of organoboron chemistry has undergone a dramatic transformation since its inception. Initially explored for their unique electronic properties, organoboron compounds, particularly boronic acids, became indispensable tools for synthetic chemists with the advent of palladium-catalyzed cross-coupling reactions. nih.gov The most notable of these is the Suzuki-Miyaura coupling, a reaction that joins an organoboron species with an organic halide or triflate. mdpi.com This reaction's tolerance of a wide variety of functional groups, its stereospecificity, and the mild reaction conditions required have made it a favored method for constructing complex molecular architectures, including biaryl structures common in pharmaceuticals and advanced materials. mdpi.com
The general utility of boronic acids stems from their moderate reactivity and ease of handling compared to other organometallic reagents. researchgate.net Common synthetic routes to arylboronic acids involve the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. nih.gov
Contextualization of Dibenzofuranyl-Substituted Boronic Acids in Advanced Chemical Synthesis
The dibenzofuran (B1670420) core is a rigid, planar heterocyclic structure that is a key component in many functional materials and biologically active compounds. Its unique electronic and photophysical properties make it an attractive building block for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The incorporation of a dibenzofuran moiety can enhance the thermal stability and charge-transport properties of a material.
When functionalized with a boronic acid group, the dibenzofuran scaffold becomes a versatile building block for further elaboration via Suzuki-Miyaura coupling. nih.gov This allows for the precise introduction of various aryl or heteroaryl substituents onto the dibenzofuran core, enabling the fine-tuning of the resulting molecule's electronic and optical properties. For example, dibenzofuran-1-ylboronic acid (CAS 162607-19-4) is a known intermediate used in the synthesis of materials for OLEDs. bldpharm.com The phenyl substituent in B-(8-Phenyl-1-dibenzofuranyl)boronic acid would further modify these properties, suggesting its potential as an intermediate for creating complex, multi-aryl systems for applications in materials science.
Overview of Research Trajectories for Complex Arylboronic Acid Derivatives
Current research in the field of arylboronic acids is focused on several key trajectories. One major area is the development of novel, rapid, and efficient methods for synthesizing increasingly complex and functionally diverse boronic acids. researchgate.net This includes creating large libraries of boronic acid derivatives for high-throughput screening in drug discovery. researchgate.net
Another significant research direction is the application of boronic acids beyond cross-coupling reactions. Their ability to reversibly bind with diols has led to their use in the development of sensors, particularly for carbohydrates like glucose. nih.govjapsonline.com This interaction is also being explored for drug delivery systems and other biomedical applications. japsonline.com Phenylboronic acids, in particular, are investigated for their ability to interact with proteins and cell surfaces, opening avenues for targeted therapies and diagnostics. nih.govresearchgate.net Complex arylboronic acids that combine specific structural motifs, like the phenyl-dibenzofuran structure, with the reactive boronic acid group are poised to be valuable tools in these advanced applications.
While specific data for this compound remains elusive, its structure suggests it is a compound of interest at the intersection of materials science and synthetic methodology. Further research and publication in this area would be necessary to fully elucidate its properties and potential applications.
Structure
2D Structure
Properties
Molecular Formula |
C18H13BO3 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(8-phenyldibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-7-4-8-17-18(15)14-11-13(9-10-16(14)22-17)12-5-2-1-3-6-12/h1-11,20-21H |
InChI Key |
RCQNVDJTJLXSPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of B 8 Phenyl 1 Dibenzofuranyl Boronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is a versatile reagent in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The unique structural features of this dibenzofuran-based boronic acid, including its steric bulk and electronic properties, influence its reactivity and the efficiency of these coupling processes.
Suzuki–Miyaura Cross-Coupling: Fundamental Principles and Applications
The Suzuki-Miyaura reaction is a widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron partner in this reaction, enabling the formation of a new carbon-carbon single bond. The general mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The choice of catalyst and ligand is crucial for the successful Suzuki-Miyaura coupling of sterically hindered and electronically diverse substrates like this compound. The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For bulky boronic acids, phosphine-based ligands with large cone angles and electron-rich properties are often employed to promote efficient oxidative addition and reductive elimination.
Table 1: Common Ligands for Suzuki-Miyaura Coupling of Aryl Boronic Acids
| Ligand Name | Abbreviation | Key Features |
| Triphenylphosphine | PPh₃ | Common, air-stable, but can be less effective for hindered substrates. |
| Tricyclohexylphosphine (B42057) | PCy₃ | Bulky, electron-rich, effective for hindered substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | - | A class of bulky, electron-rich biaryl phosphine (B1218219) ligands designed for challenging cross-coupling reactions. |
| Palladium on Carbon | Pd/C | A heterogeneous catalyst that can be used in some applications, offering ease of separation. |
The selection of the appropriate ligand is often determined empirically, with the goal of maximizing the yield and minimizing side reactions.
The kinetics of Suzuki-Miyaura reactions are influenced by several factors, including the nature of the reactants, catalyst, ligand, base, and solvent. For a sterically demanding substrate such as this compound, the rate-determining step is often the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The bulky dibenzofuranyl and phenyl groups can impede the approach of the boronic acid to the palladium complex, thus slowing down the reaction.
The thermodynamic profile of the reaction is generally favorable, with the formation of the stable carbon-carbon bond driving the reaction forward. The choice of base is critical to facilitate the transmetalation step by activating the boronic acid. Common bases include carbonates, phosphates, and hydroxides.
In the context of this compound, which has a defined substitution pattern, regioselectivity is primarily determined by the position of the boronic acid group on the dibenzofuran (B1670420) core. The coupling reaction will occur at the carbon atom to which the boronic acid is attached.
Stereoselectivity is not a primary concern in the coupling of this achiral boronic acid with achiral coupling partners. However, if the coupling partner or the resulting product contains stereocenters, the reaction conditions, including the choice of chiral ligands, could potentially influence the stereochemical outcome, although this is a more specialized area of Suzuki-Miyaura cross-coupling.
Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck) in the Context of this compound Functionalization
While the Suzuki-Miyaura reaction is the most common application for boronic acids, the dibenzofuran scaffold can also be functionalized through other palladium-catalyzed reactions, although the boronic acid moiety itself is not the reactive partner in these cases. For instance, if a halide were present on the dibenzofuran ring, Sonogashira or Heck couplings could be employed.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. A halogenated derivative of 8-phenyldibenzofuran could undergo Sonogashira coupling to introduce an alkyne functionality.
Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. Similarly, a halogenated 8-phenyldibenzofuran could be coupled with an alkene via the Heck reaction to form a new carbon-carbon bond.
Non-Palladium Catalyzed Cross-Coupling Approaches Utilizing this compound
While palladium has been the dominant metal in cross-coupling chemistry, concerns about its cost and potential for product contamination in pharmaceutical applications have driven the development of alternative catalysts. Nickel, copper, and iron-based catalysts have emerged as viable alternatives for certain cross-coupling reactions.
The application of these non-palladium catalysts for the coupling of this compound would depend on the specific reaction conditions and the nature of the coupling partner. These alternative metals often exhibit different reactivity profiles and may require different ligands and reaction conditions compared to palladium-based systems. Research in this area is ongoing, with the aim of developing more sustainable and economical synthetic methodologies.
Transition Metal-Free Functionalization Pathways
Transition metal-free reactions of boronic acids are of significant interest due to their cost-effectiveness, lower toxicity, and often simplified purification procedures compared to their metal-catalyzed counterparts. These transformations typically leverage the inherent Lewis acidity of the boron atom and the nucleophilic character of the organic substituent.
The carbon-boron (C–B) bond in arylboronic acids can be considered a source of a carbanion equivalent, enabling it to participate in nucleophilic substitution and addition reactions. In the case of this compound, the dibenzofuranyl group would act as the nucleophile.
General Reaction Scheme for Nucleophilic Addition: The boronic acid can add to polarized double bonds, such as the carbonyl group in aldehydes and ketones, or to imines. This process is often facilitated by the formation of an "ate" complex, where a nucleophile coordinates to the boron atom, increasing the nucleophilicity of the organic group attached to boron.
Reaction with Carbonyls: The addition of the 8-phenyl-1-dibenzofuranyl group to a carbonyl compound would lead to the formation of a secondary or tertiary alcohol upon workup. The reaction conditions, such as solvent and the presence of additives, can significantly influence the reaction rate and yield.
Reaction with Imines: Similarly, addition to an imine would result in the formation of an α-substituted amine. This forms the basis of reactions like the Petasis-Borono Mannich reaction (discussed in section 3.2.5).
Factors Influencing Reactivity: The electronic nature of the dibenzofuran ring system is a key determinant of its nucleophilicity. The presence of the oxygen heteroatom and the fused aromatic rings can lead to a complex distribution of electron density. The steric bulk of the 8-phenyl-1-dibenzofuranyl group may also play a significant role, potentially hindering its approach to sterically congested electrophiles.
The conversion of arylboronic acids to phenols is a synthetically useful transformation that can be achieved under transition metal-free conditions using various oxidizing agents. This ipso-hydroxylation proceeds via the formation of a boronate intermediate followed by a 1,2-migration of the aryl group from boron to oxygen.
Common Oxidizing Agents and Conditions:
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Basic aqueous solution (e.g., NaOH) | 8-Phenyl-1-dibenzofuranol |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone (B3395972) or methanol | 8-Phenyl-1-dibenzofuranol |
| Sodium Perborate (NaBO₃·4H₂O) | Aqueous THF | 8-Phenyl-1-dibenzofuranol |
Mechanism of Hydroxylation: The reaction is initiated by the attack of the hydroperoxide anion (generated in situ from H₂O₂ under basic conditions) on the boron atom of this compound to form a tetracoordinate boronate species. This is followed by the migration of the 8-phenyl-1-dibenzofuranyl group from the boron to the adjacent oxygen atom, with the concomitant expulsion of a hydroxide (B78521) ion. The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the corresponding phenol (B47542), 8-phenyl-1-dibenzofuranol.
The formation of carbon-nitrogen bonds from arylboronic acids without transition metal catalysts provides a direct route to anilines and their derivatives, as well as nitro- and nitroso-aromatics.
Amination: Transition metal-free amination of arylboronic acids can be achieved using various aminating agents. One common approach involves the use of hydroxylamine (B1172632) derivatives or organic azides. The mechanism is believed to involve the formation of a boron "ate" complex, followed by an intramolecular 1,2-migration of the aryl group from boron to the nitrogen atom.
Nitration and Nitrosation: Ipso-nitration and nitrosation of arylboronic acids offer a regioselective method for the introduction of nitro and nitroso groups, respectively. These reactions typically employ nitrating or nitrosating agents that can react directly with the boronic acid. For example, bismuth nitrate (B79036) has been used for the nitration of various aryl and heteroaryl boronic acids. The reaction is thought to proceed through an electrophilic substitution mechanism where the C–B bond is cleaved.
Potential Products:
| Reaction | Reagent | Product |
| Amination | e.g., Hydroxylamine-O-sulfonic acid | 1-Amino-8-phenyldibenzofuran |
| Nitration | e.g., Bismuth nitrate | 1-Nitro-8-phenyldibenzofuran |
| Nitrosation | e.g., Nitrosylating agents | 1-Nitroso-8-phenyldibenzofuran |
The conversion of the C–B bond to a C–X bond (where X is a halogen) provides a valuable method for the synthesis of aryl halides. This transformation can be accomplished using N-halosuccinimides (NCS, NBS, NIS) or other electrophilic halogen sources.
General Reaction Conditions: The reaction of this compound with an N-halosuccinimide in a suitable solvent (e.g., acetonitrile, dichloromethane) would be expected to yield the corresponding 1-halo-8-phenyldibenzofuran. The reactivity generally follows the trend NIS > NBS > NCS, reflecting the electrophilicity of the halogen.
Expected Products from Halogenation:
| Halogenating Agent | Product |
| N-Iodosuccinimide (NIS) | 1-Iodo-8-phenyldibenzofuran |
| N-Bromosuccinimide (NBS) | 1-Bromo-8-phenyldibenzofuran |
| N-Chlorosuccinimide (NCS) | 1-Chloro-8-phenyldibenzofuran |
| Selectfluor® | 1-Fluoro-8-phenyldibenzofuran |
The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. This reaction is a cornerstone of transition metal-free C-C bond formation involving boronic acids.
Reaction Components and Product: In the context of this compound, it would serve as the nucleophilic component. The reaction with an amine and a carbonyl compound would lead to the formation of an α-amino acid derivative (if glyoxylic acid is the carbonyl component) or other substituted amines.
General PBM Reaction Scheme: Amine + Carbonyl + this compound → Substituted Amine
Mechanism of the PBM Reaction: The reaction is generally believed to proceed through the condensation of the amine and the carbonyl compound to form an iminium ion. The boronic acid then reacts with this electrophilic iminium ion. The presence of a hydroxyl group on the boronic acid is crucial, as it is thought to facilitate the formation of a boronate "ate" complex, which then transfers the 8-phenyl-1-dibenzofuranyl group to the iminium carbon. The reaction is often irreversible, which drives it to completion.
Other C-C Bond Formations: Beyond the PBM reaction, arylboronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds under transition metal-free conditions. This typically requires activation of the boronic acid, for instance, through the formation of a more nucleophilic boronate species.
Derivatization Strategies of this compound
The boronic acid functionality itself is a versatile handle for various derivatizations.
Esterification: Boronic acids readily undergo esterification with diols to form boronate esters. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine. These boronate esters are often more stable, crystalline solids that are easier to handle and purify than the corresponding boronic acids. They are also frequently used in cross-coupling reactions.
Formation of Trifluoroborate Salts: Reaction of this compound with potassium hydrogen fluoride (B91410) (KHF₂) would yield the corresponding potassium trifluoroborate salt, [8-Phenyl-1-dibenzofuranyl-BF₃]K. These salts often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acids.
Formation of MIDA Boronates: N-methyliminodiacetic acid (MIDA) can be used to protect the boronic acid functionality. MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, allowing for functionalization of other parts of the molecule. The boronic acid can be readily regenerated from the MIDA boronate under mild basic conditions.
Formation and Reactivity of Boronate Esters (e.g., Pinacol Ester Derivatives)
The reactivity of the resulting this compound pinacol ester would be influenced by the steric and electronic properties of the dibenzofuran and phenyl substituents. Pinacol esters are known to exhibit different reactivity profiles compared to their parent boronic acids in cross-coupling reactions like the Suzuki-Miyaura coupling. The bulky pinacol group can affect the rate of transmetalation, a key step in the catalytic cycle. Mechanistic investigations on other arylboronic acid systems have shown that the nature of the diol can significantly impact the reaction kinetics. For instance, electron-deficient diols can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step.
Table 1: General Conditions for Pinacol Ester Formation from Arylboronic Acids
| Reagents | Solvent | Conditions | Purpose |
|---|
Synthesis and Applications of Boroxines
Boroxines are the cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules. clockss.orgresearchgate.net This process is typically reversible and can be driven by heating or the use of a dehydrating agent. clockss.org For this compound, the formation of the corresponding boroxine (B1236090), tris(8-phenyl-1-dibenzofuranyl)boroxine, would be expected under appropriate conditions. The stability of the resulting boroxine would be influenced by the steric bulk of the 8-phenyl-1-dibenzofuranyl substituents, which could impact the planarity and stability of the six-membered boroxine ring.
Mechanistic studies on the formation of arylboroxines suggest that the process is entropically driven due to the release of three water molecules. clockss.org The electronic properties of the aryl substituents also play a role, with electron-donating groups generally favoring boroxine formation. clockss.org Boroxines can serve as an alternative to boronic acids in various chemical transformations, including the Suzuki-Miyaura coupling reaction. clockss.org Their reactivity can differ from the corresponding monomeric boronic acids, and they can offer advantages in terms of stability and handling.
Conversion to Organotrifluoroborates for Enhanced Reactivity or Stability
Organotrifluoroborates are derivatives of boronic acids that often exhibit enhanced stability and distinct reactivity. The conversion of a boronic acid to its corresponding potassium organotrifluoroborate salt is typically achieved by treatment with potassium hydrogen fluoride (KHF₂). nih.gov This transformation converts the trigonal planar, sp²-hybridized boron of the boronic acid into a more stable, tetrahedral, sp³-hybridized boron center in the trifluoroborate salt. nih.gov
For this compound, conversion to potassium (8-phenyl-1-dibenzofuranyl)trifluoroborate would be expected to increase its stability towards protodeboronation and oxidation, making it a more robust reagent for synthetic applications. nih.gov Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions, often exhibiting different reactivity profiles and requiring specific reaction conditions compared to their boronic acid counterparts. nih.gov The enhanced stability of organotrifluoroborates allows for their use in a broader range of reaction conditions and with a wider array of functional groups. Mechanistic studies have shown that the activation of the trifluoroborate for transmetalation in cross-coupling reactions typically requires the removal of a fluoride ion to generate a more reactive difluoroborane (B8323493) species.
Table 2: Comparison of Boronic Acid Derivatives
| Derivative | General Structure | Key Features |
|---|---|---|
| Boronate Ester (Pinacol) | R-B(O₂C₂(CH₃)₄) | Increased stability, modified reactivity in cross-coupling. |
| Boroxine | (RBO)₃ | Cyclic anhydride, alternative to boronic acids, different reactivity profile. |
Structural Characterization and Theoretical Investigations of B 8 Phenyl 1 Dibenzofuranyl Boronic Acid
Spectroscopic Analysis in Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR, IR Spectroscopy)
Spectroscopic methods are fundamental to confirming the molecular structure of B-(8-Phenyl-1-dibenzofuranyl)boronic acid. Each technique provides unique insights into the different components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the dibenzofuran (B1670420) and phenyl rings would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their electronic environment and proximity to other protons. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum would display a number of distinct signals corresponding to the 18 carbon atoms in the molecule. The carbon atom directly attached to the boron (ipso-carbon) is often difficult to detect due to quadrupolar relaxation, but the other aromatic carbons would appear in the typical range of 110-150 ppm. researchgate.net
¹¹B NMR: As a technique highly sensitive to the electronic environment of the boron atom, ¹¹B NMR is particularly valuable. For a trigonal, sp²-hybridized arylboronic acid like this one, a single resonance is expected in the chemical shift range of 27–33 ppm in an acidic or neutral medium. nsf.gov This downfield shift is characteristic of the empty p-orbital on the three-coordinate boron atom. sdsu.edu
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the functional groups present. Key absorptions are predicted for this compound based on its structure. A very broad and strong band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. researchgate.net The asymmetric B-O stretching vibration typically gives rise to a strong, characteristic peak around 1345-1390 cm⁻¹. researchgate.net Other expected signals include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1615 cm⁻¹ range. vscht.cz
| Spectroscopic Technique | Expected Feature | Approximate Position | Structural Interpretation |
|---|---|---|---|
| ¹H NMR | Multiplets, Doublets | ~7.0 - 8.5 ppm | Aromatic protons of dibenzofuran and phenyl rings |
| Broad Singlet | Variable | B(OH)₂ protons | |
| ¹³C NMR | Aromatic Signals | ~110 - 150 ppm | Carbons of the aromatic systems |
| ¹¹B NMR | Single Resonance | ~27 - 33 ppm | Trigonal (sp²) boron atom |
| IR Spectroscopy | O-H Stretch | ~3200 - 3600 cm⁻¹ (broad, strong) | Boronic acid hydroxyl groups |
| B-O Asymmetric Stretch | ~1345 - 1390 cm⁻¹ (strong) | Boron-oxygen single bonds | |
| Aromatic C=C Stretch | ~1400 - 1615 cm⁻¹ | Aromatic ring vibrations |
Computational Chemistry Approaches for Understanding Reactivity and Stability
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules for which extensive experimental data may be unavailable.
DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the geometry of this compound and to probe its electronic structure. rsc.orgnih.gov Such studies would provide insights into bond lengths, bond angles, and dihedral angles, revealing the molecule's most stable three-dimensional shape.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran and phenyl π-systems, while the LUMO is likely to have significant character on the boronic acid group, specifically the empty p-orbital on the boron atom, making it the primary site for nucleophilic attack.
Theoretical modeling is instrumental in elucidating the pathways of chemical reactions. For this compound, computational chemistry can be used to model its participation in key reactions, such as the Suzuki-Miyaura cross-coupling. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and helps to validate proposed mechanistic steps, such as oxidative addition, transmetalation, and reductive elimination.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are determined by rotation around its single bonds. The most significant conformational freedom arises from rotation around two key bonds:
The C-C bond connecting the phenyl ring to the dibenzofuran core.
The C-B bond linking the boronic acid group to the dibenzofuran ring.
Due to significant steric hindrance between the proximal hydrogens of the phenyl and dibenzofuran rings, a fully planar conformation is highly unlikely. The molecule is expected to adopt a twisted conformation where the two aromatic systems are at a significant dihedral angle to each other to minimize steric repulsion. This twisting affects the degree of π-conjugation between the rings. rsc.org
Investigations into Acidity and Reactivity of the Boronic Acid Moiety via ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is an exceptionally useful technique for studying the acidity and reactivity of the boronic acid group because the chemical shift of the boron nucleus is highly sensitive to its coordination number and hybridization state. nsf.govresearchgate.net
The boron atom in this compound is a Lewis acid, capable of accepting a pair of electrons. This acidity is central to its reactivity.
Reaction with Lewis Bases (Acidity): In the presence of a Lewis base, such as a hydroxide (B78521) ion (OH⁻), the boronic acid can accept a lone pair, leading to the formation of a tetrahedral, sp³-hybridized boronate anion, [ArB(OH)₃]⁻. This change in geometry and coordination from trigonal (sp²) to tetrahedral (sp³) results in a significant upfield shift in the ¹¹B NMR spectrum, typically to the 4-10 ppm range. nsf.gov By monitoring this chemical shift change as a function of pH, the pKa of the boronic acid can be determined.
Reaction with Diols (Reactivity): Boronic acids are well-known for their ability to react reversibly with diols to form cyclic boronate esters. This reaction also involves a change from a trigonal sp² boron to a tetrahedral sp³ boron center. This transformation can be directly observed by ¹¹B NMR, where the formation of the boronate ester is accompanied by an upfield shift of the boron signal to a characteristic range of approximately 7.5 to 13.0 ppm, depending on the diol. nsf.gov This makes ¹¹B NMR an excellent tool for monitoring the kinetics and thermodynamics of ester formation.
| Chemical Species | Boron Hybridization | Boron Geometry | Expected ¹¹B NMR Shift (ppm) |
|---|---|---|---|
| Arylboronic Acid (Ar-B(OH)₂) | sp² | Trigonal Planar | ~27 - 33 |
| Arylboronate Anion ([Ar-B(OH)₃]⁻) | sp³ | Tetrahedral | ~4 - 10 |
| Cyclic Boronate Ester | sp³ | Tetrahedral | ~7.5 - 13 |
Future Research Directions and Unexplored Avenues for B 8 Phenyl 1 Dibenzofuranyl Boronic Acid
Development of Novel Asymmetric Synthesis Strategies Utilizing its Chiral Potential
The substitution pattern of B-(8-Phenyl-1-dibenzofuranyl)boronic acid introduces the potential for atropisomerism, a form of chirality arising from restricted rotation around a single bond—in this case, the bond connecting the dibenzofuran (B1670420) and phenyl rings. If the steric hindrance between the two moieties is sufficient to prevent free rotation at room temperature, the molecule can exist as a pair of stable, non-superimposable mirror-image enantiomers. This inherent chirality is a largely unexplored feature that could be harnessed for asymmetric synthesis.
Future research should initially focus on confirming and quantifying the rotational barrier to establish if stable atropisomers can be isolated. Subsequent investigations could then pursue two primary avenues:
Asymmetric Synthesis of the Compound: Developing catalytic enantioselective methods to synthesize single enantiomers of this compound is a critical first step. This could involve asymmetric Suzuki-Miyaura coupling reactions using chiral palladium catalysts to construct the phenyl-dibenzofuran bond. rsc.org Strategies employing chiral auxiliaries on the dibenzofuran precursor could also be explored.
Application as a Chiral Ligand or Catalyst: Once enantiomerically pure forms are accessible, they could be utilized as novel chiral building blocks or ligands in asymmetric catalysis. nih.gov The rigid dibenzofuran backbone provides a well-defined stereochemical environment. The boronic acid group can be converted into other functionalities (e.g., phosphines, amines) to create bidentate ligands for transition metal catalysis, or it could be used directly in chiral Lewis acid catalysis. nih.govmdpi.com
A key research goal would be to demonstrate the efficacy of these potential chiral ligands in benchmark asymmetric reactions, such as conjugate additions, hydrogenations, or allylic alkylations.
Table 1: Proposed Asymmetric Synthesis Strategies and Research Goals
| Research Avenue | Proposed Method | Key Parameters to Investigate | Desired Outcome |
|---|---|---|---|
| Synthesis of Enantiopure Compound | Asymmetric Suzuki-Miyaura Coupling | Chiral Ligand, Palladium Precursor, Base, Solvent | High enantiomeric excess (>95% ee) of the target boronic acid |
| Resolution of Racemic Mixture | Chiral resolving agent, Crystallization conditions | Isolation of both enantiomers in high purity | |
| Application in Asymmetric Catalysis | Derivatization into Chiral Ligand | Transformation of the boronic acid to a coordinating group | Synthesis of novel chiral phosphine (B1218219) or amine ligands |
Investigation of Green Chemistry Approaches for its Synthesis and Reactions
The synthesis of complex polyaromatic compounds often relies on multi-step processes that can be resource-intensive. Applying the principles of green chemistry to the synthesis and application of this compound is a crucial area for future research, aiming to enhance sustainability and efficiency.
Key areas for investigation include:
Atom-Economical Synthesis: Research should target the development of synthetic routes based on C-H activation and direct borylation. mdpi.com This would bypass the need for pre-functionalized starting materials (e.g., halogenated dibenzofurans), reducing waste and the number of synthetic steps. Iridium- or rhodium-catalyzed direct borylation of the 8-phenyl-dibenzofuran core could provide a more atom-economical pathway to the target molecule.
Use of Greener Solvents and Catalysts: Traditional cross-coupling reactions often use toxic solvents and expensive palladium catalysts. Future studies could explore the use of more benign solvents like ethanol, water, or deep eutectic solvents. nih.gov The development of reusable, heterogeneous catalysts or base-metal catalysts (e.g., nickel, copper) would also represent a significant green advancement.
Energy-Efficient Reaction Conditions: The application of alternative energy sources, such as microwave or infrared irradiation, could dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Mechanochemical (ball-milling) approaches, which minimize or eliminate the need for bulk solvents, should also be investigated for key synthetic steps.
Table 2: Comparison of Conventional vs. Proposed Green Synthetic Approaches
| Synthetic Step | Conventional Method | Proposed Green Alternative | Key Advantages |
|---|---|---|---|
| Borylation | Halogen-lithium exchange followed by borylation | Direct C-H borylation | Fewer steps, reduced waste, avoids organolithium reagents |
| Solvent | Tetrahydrofuran (THF), Dioxane | Ethanol, Water | Lower toxicity, improved safety, lower environmental impact |
| Energy Input | Conventional reflux (hours/days) | Microwave irradiation (minutes) | Drastic reduction in reaction time and energy usage |
| Catalysis | Homogeneous Palladium Catalyst | Heterogeneous or base-metal catalyst | Catalyst reusability, lower cost, reduced metal contamination |
Expansion of its Utility in Supramolecular Chemistry and Self-Assembly Processes
The boronic acid group is a unique functional handle for constructing dynamic and responsive supramolecular systems due to its ability to form reversible covalent bonds with diols. mpg.demsu.edu The rigid, planar, and aromatic nature of the 8-phenyl-dibenzofuran scaffold makes it an excellent building block (tecton) for creating ordered, high-level structures.
Unexplored research avenues in this domain include:
Saccharide Sensing: The boronic acid moiety can bind with saccharides, and this interaction can be designed to produce a detectable signal. mdpi.comnih.gov Future work could focus on incorporating the this compound unit into fluorescent sensor systems. The large aromatic system could act as a fluorophore whose emission properties (e.g., intensity, wavelength) are modulated upon binding to a target sugar, enabling highly sensitive detection.
Responsive Polymers and Gels: By reacting the monofunctional boronic acid with multifunctional diols, or by creating a difunctional version of the molecule, it could be used to form dynamic covalent polymers or supramolecular gels. researchgate.net These materials could exhibit stimuli-responsive behavior, where the polymer chains assemble or disassemble in response to changes in pH, temperature, or the presence of competitive diol guests. mpg.de
Construction of Covalent Organic Frameworks (COFs): Boronic acids are key precursors in the synthesis of COFs—crystalline, porous polymers with ordered structures. nih.gov While typically requiring building blocks with higher symmetry (e.g., three-fold), the unique geometry of this compound could be exploited in combination with other linkers to create novel COF architectures with tailored pore environments and functionalities.
Advanced Functionalization for Tailored Material Properties
The 8-phenyl-dibenzofuran core serves as a robust electronic and photophysical platform that can be systematically modified to create advanced functional materials. The boronic acid group itself is not only a reactive site for assembly but can also be used as a versatile handle for further derivatization, such as in Suzuki-Miyaura cross-coupling reactions. researchgate.net
Future research should be directed towards:
Tuning Optoelectronic Properties: The synthesis of a library of derivatives where substituents are introduced onto the phenyl ring or other positions of the dibenzofuran core could systematically tune the molecule's electronic properties. Introducing electron-donating or electron-withdrawing groups would alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This would allow for the rational design of materials with specific absorption and emission wavelengths for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.
Surface Modification and Interfacial Engineering: The boronic acid group can be used to anchor the molecule onto surfaces, such as metal oxides (e.g., Al₂O₃) or gold. researchgate.net This could be used to create self-assembled monolayers (SAMs) that modify the work function of electrodes or alter the surface energy of materials. mdpi.comnih.gov Such interfacial engineering is critical for improving the performance of organic electronic devices.
Development of Functional Polymersomes: Amphiphilic block copolymers containing the phenylboronic acid moiety can self-assemble into vesicles known as polymersomes. rsc.org The phenylboronic acid groups on the surface can act as targeting ligands for cells that overexpress sialic acid residues (a type of sugar) on their surface, a characteristic of certain cancer cells. This provides a pathway for creating targeted drug delivery systems. rsc.orgrsc.org
Table 3: Proposed Functionalization Strategies and Potential Applications
| Functionalization Strategy | Target Moiety | Example Substituent | Predicted Effect on Properties | Potential Application |
|---|---|---|---|---|
| Electronic Tuning | Phenyl Ring (para-position) | -N(CH₃)₂ (donating) | Red-shift in fluorescence, lower ionization potential | Hole-transport material in OLEDs |
| Phenyl Ring (para-position) | -CN (withdrawing) | Blue-shift in fluorescence, higher electron affinity | Electron-transport material in OLEDs | |
| Surface Anchoring | Boronic Acid Group | Reaction with oxide surface | Formation of a self-assembled monolayer | Modification of electrode work function |
| Polymer Integration | Boronic Acid Group | Suzuki coupling to a halogenated polymer | Creation of a conjugated polymer with dibenzofuran units | Active layer in organic solar cells |
Q & A
Q. What is the mechanism of diol binding by B-(8-Phenyl-1-dibenzofuranyl)boronic acid, and how can binding constants be experimentally determined?
The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronic ester formation. Binding constants () can be measured using fluorescence titration or surface plasmon resonance (SPR). For example, fluorescence quenching or enhancement upon diol binding is monitored at physiological pH (7.4–8.0) to calculate . Stopped-flow kinetics can further resolve on/off rates (, ), revealing that is the primary determinant of for sugars like fructose and glucose .
Q. How can non-specific interactions be minimized when using this compound for glycoprotein separation?
Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate this, optimize buffer conditions: (i) Use high-ionic-strength buffers to suppress electrostatic interactions, (ii) incorporate detergents (e.g., Tween-20) to block hydrophobic binding, and (iii) adjust pH to destabilize non-covalent interactions. SPR studies with AECPBA surfaces demonstrated that borate buffer (pH 9–10) effectively elutes glycoproteins while minimizing non-specific binding .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding kinetics with diols, and how can this be exploited in sensor design?
Substituents on the aryl ring (e.g., electron-withdrawing groups) modulate boronic acid acidity (), affecting binding affinity and kinetics. For instance, ortho-substituted azobenzenes enable photoresponsive binding: E→Z isomerization under red light enhances diol binding by >20-fold due to steric and electronic stabilization of the boronic ester . This property can be leveraged in dynamically tunable hydrogels or glucose-responsive drug delivery systems.
Q. What challenges arise in MALDI-MS analysis of peptide boronic acids containing multiple boronic acid groups, and how can they be resolved?
Boronic acids undergo dehydration/trimerization during ionization, complicating mass spectra. Solutions include:
- Derivatization : Convert boronic acids to stable pinacol esters before analysis.
- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent to suppress boroxine formation .
- MS/MS sequencing : Fragment DHB-modified peptides to confirm sequence and boronic acid positions .
Q. How can conflicting data on binding selectivity between glycoproteins and non-glycosylated proteins be resolved?
Contradictions arise from competing interactions (e.g., AECPBA surfaces binding RNase A via non-glycan interactions). To validate specificity:
- Perform competitive assays with free diols (e.g., sorbitol) to block boronic acid binding sites.
- Compare binding profiles under varying pH and ionic strength to isolate glycan-specific interactions .
Methodological Considerations
Q. What experimental designs are optimal for studying the anticancer activity of this compound derivatives?
- Cell-based assays : Screen against cancer cell lines (e.g., glioblastoma) using MTT or ATP-based viability assays. Prioritize compounds with IC values <10 μM .
- Mechanistic studies : Assess tubulin polymerization inhibition (IC via turbidity assays) or apoptosis induction (FACS with Annexin V/PI staining) .
- COMPARE analysis : Compare growth inhibition profiles across 39+ cancer cell lines to identify unique mechanisms vs. reference drugs .
Q. How can photoresponsive boronic acids be integrated into adaptive materials for biomedical applications?
- Hydrogel design : Covalently link azobenzene-boronic acid moieties to PEG polymers. Use visible light (450–650 nm) to reversibly modulate crosslinking density via E/Z isomerization, enabling tunable stiffness for 3D cell culture or drug release .
- Catch-and-release systems : Immobilize the compound on surfaces to capture fluorophore-tagged diols under red light; reverse with blue light for controlled release .
Key Notes for Experimental Design
- Kinetic vs. thermodynamic control : For real-time sensing, prioritize boronic acids with high (e.g., fructose-selective derivatives) .
- Mass spectrometry : Always derivatize boronic acids before MALDI-MS to avoid dehydration artifacts .
- Photoresponsive systems : Optimize azobenzene substituents (e.g., 2,6-dimethoxy groups) for red-light activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
